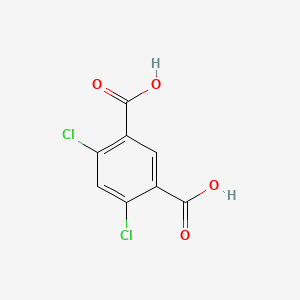

4,6-Dichloroisophthalic acid

Description

Historical Context and Discovery of Aromatic Dicarboxylic Acids

Aromatic carboxylic acids are defined by the presence of at least one carboxyl group directly attached to an aromatic ring. numberanalytics.com Their history dates back to the early days of organic chemistry, with many being initially isolated from natural sources. numberanalytics.com For instance, benzoic acid, the simplest aromatic carboxylic acid, was first described in the 16th century. schoolwires.net

The study of aromatic dicarboxylic acids, which possess two carboxyl groups, followed as synthetic methods developed. Phthalic acid, or 1,2-benzenedicarboxylic acid, was first prepared in 1836 by the French chemist Auguste Laurent through the oxidation of naphthalene (B1677914) tetrachloride. turito.comwikipedia.org He initially named it "naphthalic acid." turito.comwikipedia.org Its isomers, isophthalic acid (1,3-benzenedicarboxylic acid) and terephthalic acid (1,4-benzenedicarboxylic acid), were discovered later and are crucial in the production of polymers like PET. wikipedia.orgnih.govwikipedia.org The synthesis of these acids often involves the oxidation of the corresponding xylenes. nih.govgoogle.com

The development of methods for halogenating aromatic compounds, typically through electrophilic aromatic substitution, further expanded the variety of available dicarboxylic acids. This process involves replacing a hydrogen atom on the benzene (B151609) ring with a halogen, such as chlorine or bromine. These halogenated derivatives often exhibit altered chemical reactivity and physical properties, making them valuable intermediates in organic synthesis.

Structural Characteristics and Chemical Significance of DCIPA within Aromatic Halogenated Carboxylic Acids

4,6-Dichloroisophthalic acid is a derivative of isophthalic acid, with the chemical formula C₈H₄Cl₂O₄. nih.gov Its structure consists of a benzene ring with two carboxylic acid groups at positions 1 and 3, and two chlorine atoms at positions 4 and 6. This specific substitution pattern imparts distinct chemical properties.

The presence of two electron-withdrawing chlorine atoms on the aromatic ring significantly influences the compound's reactivity. It makes the aromatic ring more electron-deficient and can enhance its reactivity in certain substitution and reduction reactions. The positions of the chlorine atoms are crucial; for example, 4,5-dichloroisophthalic acid is a known, less thermally stable isomer that can form as a by-product during the synthesis of DCIPA.

The general synthesis of halogenated aromatic carboxylic acids can be achieved through various methods, including the direct halogenation of the aromatic ring or the oxidation of a halogenated precursor. nih.govasm.org One common route for producing DCIPA involves the oxidation of dichlorotoluic acid intermediates. Another approach is the chlorination of isophthalic acid using reagents like thionyl chloride or phosphorus oxychloride.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 4,6-dichlorobenzene-1,3-dicarboxylic acid |

| Molecular Formula | C₈H₄Cl₂O₄ |

| Molecular Weight | 235.02 g/mol |

| Melting Point | 286°C |

| CAS Number | 6660-65-7 |

Note: Data sourced from various chemical databases. nih.govchemsrc.com

Overview of Academic Research Trajectories for DCIPA

Research involving this compound has primarily focused on its utility as a building block in organic synthesis, particularly in the creation of polymers and coordination polymers (also known as metal-organic frameworks or MOFs). rsc.orgrsc.org

In polymer science, dicarboxylic acids are essential monomers for the synthesis of polyesters and polyamides. numberanalytics.comsemanticscholar.org The inclusion of halogen atoms in the monomer, as in DCIPA, can modify the properties of the resulting polymer, such as its thermal stability and flame retardancy. The synthesis of novel polymers often involves reacting DCIPA with various diols or diamines. rsc.orgnih.govbeilstein-journals.org

A significant area of research for DCIPA is in the field of coordination polymers. These are crystalline materials formed by the self-assembly of metal ions and organic ligands. DCIPA, with its two carboxylate groups, can act as a ditopic organic linker, bridging metal centers to form one-, two-, or three-dimensional networks. rsc.orgresearchgate.net The specific structure and properties of the resulting coordination polymer are influenced by the metal ion used, the coordination geometry, and the presence of other ligands or solvent molecules. rsc.org Researchers have explored the use of DCIPA and its derivatives in creating coordination polymers with diverse topologies and potential applications in areas such as gas storage and catalysis. rsc.org

Furthermore, the reactivity of the carbon-chlorine bonds in DCIPA allows for further functionalization through nucleophilic aromatic substitution reactions, opening pathways to a wider range of derivatives with tailored properties. sapub.org While some studies have noted the potential for explosions when attempting certain literature procedures for synthesizing DCIPA, careful control of reaction conditions is crucial. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichlorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJASDYRQBLUXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449721 | |

| Record name | 4,6-Dichloroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6660-65-7 | |

| Record name | 4,6-Dichloroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Preparation of 4,6 Dichloroisophthalic Acid

Established Synthetic Pathways to DCIPA

Traditional methods for synthesizing DCIPA rely on well-established organic reactions, primarily involving the functionalization of aromatic precursors. These routes are often characterized by their straightforward reaction pathways, though they may involve harsh conditions or generate significant byproducts.

One of the most direct and classical methods for preparing 4,6-Dichloroisophthalic acid is through the electrophilic substitution of isophthalic acid. This process involves the direct chlorination of the aromatic ring.

Direct Chlorination of Isophthalic Acid: In this pathway, isophthalic acid is treated with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, most commonly iron(III) chloride (FeCl₃). The reaction is typically conducted at elevated temperatures to facilitate the chlorination at the 4 and 6 positions of the benzene (B151609) ring. The electron-withdrawing nature of the two carboxylic acid groups deactivates the ring, directing the incoming chlorine atoms to the meta-positions relative to both carboxyl groups. Other chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can also be employed, particularly with derivatives of isophthalic acid.

Multi-step syntheses offer an alternative approach, often starting from more readily available or less expensive precursors. libretexts.org These routes provide flexibility and can sometimes offer better control over regioselectivity, avoiding the formation of undesired isomers that can occur with direct chlorination.

Oxidation of Dichlorinated Xylene Derivatives: A prominent multi-step route involves the oxidation of a corresponding dichlorinated xylene. The synthesis begins with 4,6-dichloro-m-xylene. The two methyl groups on this precursor are then oxidized to carboxylic acid groups. Strong oxidizing agents, such as a mixture of nitric acid and sulfuric acid or potassium permanganate, are typically used for this transformation. This method is particularly suitable for industrial-scale production.

Table 1: Comparison of Established Synthetic Pathways for DCIPA

| Pathway | Starting Material | Key Reagents | General Conditions | Advantages | Disadvantages |

| Direct Chlorination | Isophthalic Acid | Cl₂, FeCl₃ (catalyst) | Elevated Temperature | Direct, fewer steps | Potential for isomeric impurities, harsh reagents |

| Oxidation of Precursor | 4,6-Dichloro-m-xylene | HNO₃/H₂SO₄ or KMnO₄ | Strong oxidizing conditions | Good for industrial scale, potentially higher purity | Multi-step process, use of strong acids |

Advanced and Optimized Synthetic Approaches for DCIPA

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally benign methods for producing DCIPA. These approaches focus on modern catalysis, adherence to green chemistry principles, and optimization for large-scale manufacturing.

The use of advanced catalytic systems can significantly improve the synthesis of DCIPA by enhancing reaction rates, improving selectivity, and allowing for milder reaction conditions.

Enhanced Catalytic Chlorination: Modern approaches to chlorination utilize highly selective catalyst systems to minimize the formation of polychlorinated byproducts. While iron(III) chloride is a classical catalyst, research into other Lewis acids or supported catalyst systems aims to improve catalyst recovery and reuse, a key consideration for industrial applications. The goal is to achieve high conversion and selectivity, thus simplifying purification processes.

Advanced Carboxylation Techniques: While less common for this specific molecule, modern carboxylation methods represent an advanced strategy for introducing carboxyl groups onto an aromatic ring. Electrocarboxylation, for instance, uses electricity to drive the reaction of an organic substrate with carbon dioxide (CO₂). beilstein-journals.org This technique can offer a more sustainable alternative to traditional oxidation methods, as it utilizes CO₂ as a C1 source and can often proceed under milder conditions. beilstein-journals.org

The principles of green chemistry are increasingly being applied to chemical manufacturing to reduce environmental impact. acs.orgresearchgate.net The synthesis of DCIPA is no exception, with efforts focused on creating more sustainable processes.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.org Catalytic routes are inherently superior to stoichiometric ones in this regard. acs.org For example, a catalytic chlorination process has a higher atom economy than a route that uses a stoichiometric amount of a chlorinating agent that is not fully incorporated into the DCIPA molecule.

Use of Safer Chemicals and Solvents: Green chemistry encourages replacing hazardous reagents and solvents with safer alternatives. researchgate.net For instance, developing processes that avoid highly corrosive or toxic reagents like phosgene (B1210022) or large volumes of chlorinated solvents is a key objective. patsnap.com The use of gas-expanded liquids (GXLs), such as CO₂-expanded liquids, can be an environmentally benign alternative to traditional volatile organic solvents. psu.edu

Energy Efficiency: Optimizing reactions to run at lower temperatures and pressures reduces energy consumption. psu.edu The development of highly active catalysts can enable reactions to proceed efficiently without the need for high heat, contributing to a more sustainable process. researchgate.net

Table 2: Application of Green Chemistry Principles to DCIPA Synthesis

| Principle | Application in DCIPA Synthesis | Example |

| Prevention | Designing syntheses to minimize byproduct formation. | Using highly regioselective catalysts to avoid unwanted isomers. acs.org |

| Catalysis | Employing catalytic reagents over stoichiometric ones. | Using a catalytic amount of a Lewis acid for chlorination instead of a large excess of reagents. acs.org |

| Safer Solvents | Reducing or replacing hazardous organic solvents. | Exploring reactions in water or supercritical fluids like CO₂. psu.edu |

| Energy Efficiency | Conducting synthesis at ambient temperature and pressure. | Developing catalysts that are active under mild conditions. psu.edu |

The transition from laboratory-scale synthesis to industrial production introduces challenges related to cost, safety, efficiency, and waste management. google.com For this compound, methods that are scalable, cost-effective, and reliable are prioritized.

The industrial production of DCIPA often favors the multi-step synthesis involving the oxidation of 4,6-dichlorotoluene or its corresponding xylene derivative. This preference is due to the high availability of the starting materials and the robustness of the oxidation reaction, which can be controlled on a large scale to produce a high-purity product.

Key considerations for industrial production include:

Cost of Raw Materials: The economic viability of the process heavily depends on the cost of precursors like isophthalic acid or dichlorinated toluenes.

Catalyst Recovery and Reuse: In catalytic processes, the ability to efficiently recover and reuse the catalyst is crucial for minimizing costs and waste.

Waste Stream Management: Industrial processes must manage and treat waste streams, such as spent acids from oxidation or aqueous waste from work-up procedures, to comply with environmental regulations. google.com The development of processes that minimize wastewater by 70-80% is a significant advantage. psu.edu

Process Automation and Control: Large-scale reactors require sophisticated control systems to manage reaction parameters like temperature, pressure, and reagent addition, ensuring consistent product quality and operational safety.

Gram-scale syntheses reported in academic literature often focus on optimizing yield and purity through techniques like column chromatography, which may not be feasible for industrial production. acs.org Therefore, industrial methods prioritize processes that yield a product pure enough for its intended use with minimal, cost-effective purification steps like recrystallization.

Purity Assessment and Isolation Techniques for DCIPA

The isolation and purification of this compound (DCIPA) are critical steps following its synthesis to ensure the removal of by-products, unreacted starting materials, and other impurities. The synthesis of DCIPA, whether through the chlorination of isophthalic acid or the oxidation of xylene precursors, can result in isomeric impurities, such as 4,5-dichloroisophthalic acid. The presence of these impurities can affect the compound's physical properties, such as its melting point, and its performance in subsequent applications. Therefore, rigorous purification and subsequent purity assessment are essential.

A variety of analytical and preparative techniques are employed to isolate pure DCIPA and verify its quality. These methods range from classical chemical procedures to modern instrumental analyses, providing a comprehensive approach to achieving and confirming high purity.

Isolation and Purification Methods

The primary methods for isolating and purifying crude DCIPA from a reaction mixture involve recrystallization and chromatography. The choice of method depends on the scale of the synthesis and the nature of the impurities present.

Recrystallization: This is the most common and effective technique for purifying solid DCIPA on both laboratory and industrial scales. The principle relies on the differential solubility of DCIPA and its impurities in a selected solvent at different temperatures. A suitable solvent is one in which DCIPA is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. Research has demonstrated the use of several solvent systems for the recrystallization of DCIPA.

Recrystallization from aqueous ethanol (B145695) is a frequently used method.

For obtaining high-purity single crystals suitable for X-ray diffraction, slow crystallization via solvent evaporation from a water solution over an extended period (e.g., 15 days) has been reported.

Other solvents, such as chlorobenzene, have been used, yielding crystalline DCIPA with a melting point of 227.5-228°C. archive.org

Simple recrystallization from ethyl acetate (B1210297) has also been noted as sufficient to obtain pure material without the need for column chromatography. acs.org

Column Chromatography: For separations where recrystallization is less effective, particularly for removing structurally similar isomers, column chromatography is the preferred method. acs.orgnih.gov In this technique, the crude product mixture is dissolved in a minimal amount of solvent and passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. nih.govyoutube.com A solvent or mixture of solvents (mobile phase) is then used to elute the components from the column at different rates based on their affinity for the stationary phase, allowing for their separation. youtube.com Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify and combine those containing the pure product. youtube.com

Extraction: Liquid-liquid extraction may be used as an initial purification step to separate the acidic product from a reaction mixture. For instance, following the synthesis of resorcinol (B1680541) from the sodium salt of this compound, the final product was separated from the acidified mixture by extraction with ether. google.com This principle can be applied in reverse to isolate the acid itself.

The following table summarizes common isolation and purification techniques for DCIPA.

| Technique | Description | Solvent/Stationary Phase | Key Findings/Purpose | Citation |

|---|---|---|---|---|

| Recrystallization | Purification of solid DCIPA based on differential solubility. | Aqueous Ethanol, Water, Ethyl Acetate, Chlorobenzene | Effective for removing common impurities and can yield high-purity crystalline product. | archive.orgacs.org |

| Column Chromatography | Separation based on differential adsorption on a solid support. | Silica Gel, Alumina | Necessary for separating challenging mixtures, such as isomers, that are not easily resolved by recrystallization. | acs.orgnih.gov |

| Slow Solvent Evaporation | A method of crystallization to produce large, high-quality single crystals. | Water | Used to grow single crystals suitable for structural analysis by X-ray diffraction. |

Purity Assessment Techniques

Once isolated, the purity of the DCIPA sample must be assessed. A combination of spectroscopic and chromatographic methods, along with physical property measurements, provides a definitive confirmation of the compound's identity and purity.

Chromatographic Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for assessing the purity of DCIPA. It separates components of a mixture with high resolution, allowing for accurate quantification of the main compound and any impurities. cdc.gov Purity levels of greater than 99% for related compounds have been reported using HPLC analysis. google.com The technique is widely used for the analysis of similar aromatic acids in various matrices. nih.gov

Gas Chromatography (GC): Often coupled with a Mass Spectrometer (GC-MS), this technique is suitable for analyzing volatile derivatives of DCIPA or for detecting volatile impurities. cdc.govgoogle.com The retention time helps identify the compound, while the mass spectrum provides structural information. google.comyoutube.com

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively check the purity of a sample and to monitor the progress of a reaction or the effectiveness of a column chromatography separation. nih.govcdc.gov

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of DCIPA. They provide detailed information about the arrangement of hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation and the detection of isomeric impurities. acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches and the aromatic C-Cl bonds.

Crystallographic and Physical Methods:

Melting Point Analysis: A sharp and specific melting point is a classic indicator of a pure crystalline compound. Pure this compound has a reported melting point of 286°C. The presence of impurities typically causes a depression and broadening of the melting point range.

The table below details the analytical methods used for the characterization and purity assessment of DCIPA.

| Method | Purpose | Typical Findings | Citation |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment. | Provides a chromatogram showing the peak for DCIPA and any impurity peaks, allowing for purity calculation (e.g., >99%). | google.comnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile components and structural confirmation. | Provides retention time and a mass spectrum that serves as a molecular fingerprint. | cdc.govgoogle.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation and detection of isomers. | Provides a spectrum confirming the specific arrangement of protons and carbons. | acs.org |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. | Shows characteristic absorption bands for C=O, O-H, and C-Cl bonds. | |

| Single-Crystal X-ray Diffraction (SCXRD) | Absolute structure determination. | Resolves the precise molecular geometry and crystal packing. | |

| Melting Point Analysis | Physical indicator of purity. | A sharp melting point at the literature value (e.g., 286°C) indicates high purity. |

Iii. Chemical Reactivity and Derivatization Studies of 4,6 Dichloroisophthalic Acid

Reactivity of Carboxylic Acid Functionalities

The two carboxylic acid groups in 4,6-dichloroisophthalic acid are the primary sites for a variety of chemical transformations, leading to the formation of a diverse range of derivatives.

The conversion of this compound into its corresponding esters is a fundamental derivatization reaction. Esterification can be achieved through several methods, including the classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.orgchemguide.co.ukresearchgate.net The reaction equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. researchgate.net

Alternative methods for esterification that proceed under milder conditions have also been developed. One such method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This approach is suitable for a wide array of acids and alcohols, including those that are sensitive to acidic conditions. orgsyn.org The reaction between a carboxylic acid and an alcohol with DCC and DMAP produces the corresponding ester. orgsyn.org For instance, the synthesis of dimethyl 4,5-dichlorophthalate has been achieved by reacting 4,5-dichlorophthalic acid with methanol (B129727) in the presence of sulfuric acid. iucr.org

The following table summarizes a typical esterification reaction:

| Reactants | Reagents/Conditions | Product |

| This compound, Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat | Dialkyl 4,6-dichloroisophthalate |

| This compound, Alcohol | DCC, DMAP | Dialkyl 4,6-dichloroisophthalate |

This table illustrates common methods for the esterification of this compound.

The carboxylic acid groups of this compound readily react with amines to form amides. Direct condensation of carboxylic acids and amines typically requires high temperatures. mdpi.com More commonly, the carboxylic acid is first activated. For example, the reaction of 4,6-dichloroisophthaloyl chloride with anhydrous ammonia (B1221849) yields 4,6-dichloroisophthalamide. google.com The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) can facilitate amide bond formation under milder conditions, even with less reactive amines. nih.gov

When this compound or its anhydride (B1165640) is reacted with a primary amine, intramolecular cyclization can occur to form an imide. wikipedia.org The formation of imides often proceeds through an intermediate amide, followed by the elimination of a water molecule. wikipedia.org The synthesis of imides can also be achieved through the oxidation of amides. organic-chemistry.org

The table below outlines the synthesis of amides and imides from this compound derivatives:

| Reactant | Reagent(s) | Product |

| 4,6-Dichloroisophthaloyl chloride | Anhydrous ammonia | 4,6-Dichloroisophthalamide google.com |

| This compound | Amine, EDC, HOBt | N,N'-Disubstituted-4,6-dichloroisophthalamide |

| 4,6-Dichloroisophthalic anhydride | Primary amine, Heat | N-Substituted-4,6-dichlorophthalimide |

This table presents pathways to amide and imide derivatives of this compound.

The carboxylic acid groups of this compound can be converted to more reactive acid chlorides by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride. libretexts.orgmasterorganicchemistry.com This transformation is a key step in the synthesis of many derivatives, as acid chlorides are highly susceptible to nucleophilic acyl substitution. masterorganicchemistry.com For example, isophthaloyl chloride can be chlorinated to produce dichloroisophthaloyl chlorides. epo.org

The formation of the corresponding acid anhydride can be achieved by heating two molecules of the carboxylic acid to eliminate one equivalent of water, although this method is not always practical. libretexts.org A more common laboratory synthesis involves the reaction of an acid chloride with a carboxylate salt. libretexts.org Phthalic anhydrides are important industrial chemicals synthesized by the dehydration of the corresponding dicarboxylic acids. mdpi.com

The following table details the synthesis of acid chlorides and anhydrides:

| Reactant(s) | Reagent/Condition | Product |

| This compound | Thionyl chloride (SOCl₂) | 4,6-Dichloroisophthaloyl chloride libretexts.orgmasterorganicchemistry.com |

| 4,6-Dichloroisophthaloyl chloride, Sodium 4,6-dichloroisophthalate | Heat | 4,6-Dichloroisophthalic anhydride |

This table shows the conversion of this compound to its acid chloride and anhydride.

Decarboxylation, the removal of a carboxyl group as carbon dioxide, can occur under specific conditions. While simple aliphatic carboxylic acids are generally resistant to decarboxylation upon heating, the presence of electron-withdrawing groups on the α-carbon can facilitate this reaction. libretexts.org For aromatic carboxylic acids, decarboxylation can be achieved by heating the acid or its salt with a substance like soda lime, which is a mixture of sodium hydroxide (B78521) and calcium oxide. libretexts.org This process involves the replacement of the carboxyl group with a hydrogen atom. libretexts.org

A notable application of this reaction is the production of resorcinol (B1680541) from the alkali metal salts of 2,4- and/or this compound. google.com This process involves heating a mixture of the salt, an alkali metal hydroxide, and water, often in the presence of a copper catalyst, followed by acidification. google.com The reaction leads to the displacement of both the chloride and carboxyl groups. google.com

| Reactant | Reagents/Conditions | Product |

| Sodium salt of this compound | Sodium hydroxide, Water, Copper oxide, Heat, then Acidification | Resorcinol google.com |

| This compound | Soda lime, Heat | 1,3-Dichlorobenzene |

This table outlines decarboxylation pathways for this compound and its salts.

Reactivity of Aromatic Halogen Substituents

The chlorine atoms attached to the aromatic ring of this compound are generally unreactive towards nucleophilic substitution under normal conditions. However, their reactivity can be enhanced by the presence of strong electron-withdrawing groups and the use of strong nucleophiles.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. uomustansiriyah.edu.iqchemistrysteps.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. uomustansiriyah.edu.iqmasterorganicchemistry.com The presence of electron-withdrawing groups, such as the carboxylic acid groups in this compound, stabilizes this intermediate and thus facilitates the substitution. masterorganicchemistry.com

The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.commasterorganicchemistry.com This is because the rate-determining step is the initial addition of the nucleophile, which is favored by the higher electronegativity of fluorine. uomustansiriyah.edu.iq While specific SNAr reactions on this compound are not extensively detailed in the provided context, the general principles suggest that under forcing conditions with strong nucleophiles, substitution of the chlorine atoms is possible.

The table below provides a general scheme for SNAr reactions:

| Reactant | Nucleophile (Nu⁻) | Conditions | Product |

| This compound | Strong nucleophile (e.g., RO⁻, R₂N⁻) | High temperature/pressure | 4-Nu-6-chloroisophthalic acid or 4,6-di-Nu-isophthalic acid |

This table illustrates the general pathway for nucleophilic aromatic substitution on this compound.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogen Positions

The carbon-chlorine bonds in this compound are potential sites for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalytic systems have been developed to effectively activate these more robust bonds. libretexts.orgorganic-chemistry.org Such reactions are typically performed on the more stable ester derivatives of DCIPA to prevent interference from the acidic protons of the carboxylic acid groups.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a powerful tool for creating biaryl structures or introducing alkyl chains. libretexts.orgharvard.edu For a substrate like dimethyl 4,6-dichloroisophthalate, a Suzuki coupling with an arylboronic acid would be expected to replace one or both chlorine atoms. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. libretexts.orgorganic-chemistry.org The choice of ligand and base is crucial for achieving high yields with less reactive aryl chlorides.

Heck Coupling: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction could be used to introduce vinyl groups at the 4- and/or 6-positions of the DCIPA core structure. A typical catalyst system involves a palladium source, a phosphine ligand, and an organic or inorganic base.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed, which uses a palladium catalyst in conjunction with a copper(I) co-catalyst to couple the aryl halide with a terminal alkyne. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org Copper-free protocols have also been developed. libretexts.orgorganic-chemistry.org This reaction would enable the synthesis of 4,6-dialkynylisophthalate derivatives, which are valuable precursors for more complex molecular architectures.

While specific examples for this compound are not extensively documented in readily available literature, the table below illustrates the typical conditions and expected products for such transformations based on established protocols for other aryl chlorides.

| Reaction Type | DCIPA Derivative | Coupling Partner | Catalyst System (Illustrative) | Base | Solvent | Expected Product |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Dimethyl 4,6-dichloroisophthalate | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/H₂O | Dimethyl 4,6-diphenylisophthalate |

| Heck | Dimethyl 4,6-dichloroisophthalate | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | DMF | Dimethyl 4,6-distyrylisophthalate |

| Sonogashira | Dimethyl 4,6-dichloroisophthalate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF/Toluene | Dimethyl 4,6-bis(phenylethynyl)isophthalate |

Reductive Dehalogenation Strategies

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For DCIPA, this transformation would yield isophthalic acid. The carbon-chlorine bond is significantly stronger than carbon-bromine or carbon-iodine bonds, making its cleavage more challenging. acs.org

A primary strategy for the reductive dehalogenation of aryl chlorides is catalytic hydrogenation (also known as hydrogenolysis). researchgate.netmdpi.com This method typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). researchgate.net The reaction is often carried out in a solvent like methanol or ethanol (B145695), and a base such as sodium hydroxide, sodium bicarbonate, or triethylamine (B128534) is frequently added to neutralize the HCl formed during the reaction, which can otherwise poison the catalyst.

Alternative hydrogen sources, such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, can also be employed for the reduction. researchgate.net The efficiency of the dehalogenation can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the specific substituents on the aromatic ring.

Electrophilic Aromatic Substitution (EAS) Potential of the Aromatic Ring

The potential for electrophilic aromatic substitution on the DCIPA ring is severely limited due to the electronic nature of its substituents. The aromatic ring possesses four substituents: two carboxylic acid groups and two chlorine atoms. Both types of groups are strongly electron-withdrawing and, consequently, are highly deactivating towards electrophilic attack. chemistrysteps.com Carboxylic acid groups deactivate the ring through both inductive effects and resonance, while halogens deactivate primarily through their strong inductive effect, which outweighs their weaker resonance-donating ability.

The cumulative effect of four deactivating groups renders the π-system of the DCIPA ring extremely electron-poor and thus not very nucleophilic. Therefore, standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to be very difficult, requiring harsh conditions if they proceed at all. sigmaaldrich.comlscollege.ac.inlibretexts.org

Should a reaction occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The available positions for substitution are C2 and C5. The chlorine atoms are ortho-, para-directing, and the carboxylic acid groups are meta-directing. In DCIPA, both effects align, directing an incoming electrophile to the C2 and C5 positions. For example, nitration of the related 2,6-dichlorobenzoic acid places the incoming nitro group at the 3-position, which is meta to the chlorine atoms. However, the primary barrier to EAS on DCIPA remains the profound deactivation of the ring.

Iv. Advanced Spectroscopic and Structural Characterization of 4,6 Dichloroisophthalic Acid and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful, non-destructive analytical tool used to identify functional groups and elucidate structural details of molecules. nih.gov Both Infrared (IR) and Raman spectroscopy measure the vibrational energies of molecules. While some vibrations are active in both, the techniques are complementary and provide a more complete vibrational profile when used together.

The structure of 4,6-Dichloroisophthalic acid contains several key functional groups whose characteristic vibrations can be predicted and identified in its IR and Raman spectra. These include the carboxylic acid O-H and C=O groups, the C-Cl bonds, and the vibrations of the substituted benzene (B151609) ring.

Carboxylic Acid Group (–COOH): The carboxylic acid functional group gives rise to some of the most distinct peaks in the vibrational spectrum. A very broad and strong absorption band is expected in the IR spectrum, typically between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration involved in strong hydrogen bonding. orgchemboulder.com The carbonyl (C=O) stretching vibration produces an intense, sharp peak, generally appearing in the region of 1680 to 1710 cm⁻¹ for aromatic carboxylic acids. pressbooks.pub

Aromatic Ring: The benzene ring exhibits several characteristic vibrations. C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce peaks of variable intensity in the 1400–1600 cm⁻¹ region. researchgate.net

Carbon-Chlorine Bonds (C-Cl): The C-Cl stretching vibrations are expected to be found in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. These peaks can provide direct evidence of the chlorine substitution on the aromatic ring.

The following table summarizes the predicted characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad, strong) | IR |

| Carboxylic Acid | C=O stretch | 1680 - 1710 (strong) | IR, Raman |

| Aromatic Ring | C-H stretch | 3000 - 3100 (medium) | IR, Raman |

| Aromatic Ring | C=C stretch | 1400 - 1600 (variable) | IR, Raman |

| Carbon-Chlorine | C-Cl stretch | 600 - 800 (strong) | IR |

Vibrational spectroscopy is highly sensitive to the molecular environment. In the solid state, this compound molecules are expected to form strong intermolecular hydrogen bonds between their carboxylic acid groups, typically resulting in a dimeric structure. This interaction is the primary reason for the broadness of the O-H stretching band in the IR spectrum. The precise frequency of the C=O stretch can also be influenced by the strength and nature of these hydrogen bonds. Variations in these frequencies can indicate different packing arrangements or polymorphic forms of the compound in the solid state.

In a crystalline solid, the molecules are arranged in a repeating lattice structure. This ordered arrangement can give rise to low-frequency vibrational modes, known as lattice modes, which correspond to the collective motions of entire molecules. These modes, which include translations and rotations of the molecules within the crystal lattice, are typically observed below 200 cm⁻¹ in the Raman spectrum. Analysis of these low-frequency modes can provide valuable information about the crystal packing, symmetry, and the strength of intermolecular forces within the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. It provides detailed information about the carbon skeleton and the chemical environment of each proton.

The structure of this compound can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple. Due to the molecule's symmetry, the two aromatic protons (at positions 2 and 5) are chemically equivalent, as are the two carboxylic acid protons.

Aromatic Protons (Ar-H): A single signal, a singlet, is expected for the two equivalent aromatic protons. Its chemical shift would be downfield (typically in the 7.5-8.5 ppm range) due to the deshielding effects of the aromatic ring and the electron-withdrawing chlorine and carboxylic acid groups. orgchemboulder.comlibretexts.org

Carboxylic Acid Protons (-COOH): A broad singlet is expected for the acidic protons, typically appearing far downfield (10-13 ppm or higher). orgchemboulder.com This signal's position can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. For the symmetric this compound, four distinct signals are expected.

Carboxylic Carbon (C=O): This carbon is the most deshielded and will appear furthest downfield, typically in the 165-175 ppm range. libretexts.org

Aromatic Carbons: Three signals are expected for the six aromatic carbons. The carbon atoms directly bonded to the carboxylic acid groups (C1 and C3) will be equivalent. The carbons bonded to the chlorine atoms (C4 and C6) will be equivalent. Finally, the carbons bonded to the aromatic protons (C2 and C5) will be equivalent. Their chemical shifts are anticipated to be in the 120-150 ppm range. libretexts.orglibretexts.org

The predicted chemical shifts for this compound are summarized in the tables below.

Predicted ¹H NMR Chemical Shifts

| Type of Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |

Predicted ¹³C NMR Chemical Shifts

| Type of Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Aromatic (C -Cl) | 130 - 145 |

| Aromatic (C -COOH) | 130 - 145 |

While 1D NMR is sufficient to confirm the basic structure of this compound, 2D NMR techniques are invaluable for assigning the specific signals, especially for more complex derivatives.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound itself, no cross-peaks would be expected in the COSY spectrum as there are no coupled protons. However, in derivatives where the protons are no longer equivalent and are adjacent, COSY would be essential for establishing their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals direct, one-bond correlations between protons and the carbons to which they are attached. For this compound, an HSQC spectrum would show a cross-peak connecting the aromatic proton signal (in the ¹H dimension) to the aromatic C-H carbon signal (in the ¹³C dimension), confirming the assignment of the proton-bearing carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). HMBC is crucial for piecing together the molecular skeleton by connecting proton signals to non-protonated (quaternary) carbons. For this molecule, the aromatic proton would show correlations to the quaternary carbons: the C-Cl carbons and the C-COOH carbons, as well as the carboxylic acid carbon (C=O). This would allow for the unambiguous assignment of all carbon signals in the aromatic ring.

Solid-State NMR for Crystalline Forms

While specific solid-state Nuclear Magnetic Resonance (NMR) studies for this compound are not extensively reported in the public literature, the technique remains a powerful, non-destructive tool for characterizing its crystalline forms. Solid-state NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei (such as ¹³C and ¹H) within a solid lattice.

For a molecule like this compound, ¹³C solid-state NMR would be particularly insightful. The spectrum would be expected to show distinct resonances for each unique carbon atom in the asymmetric unit of the crystal. For instance, the two carboxylic acid carbons, the four aromatic carbons attached to chlorine or hydrogen, and the two aromatic carbons bonded to the carboxyl groups would each produce signals corresponding to their specific electronic environment. Any variation in crystal packing or molecular conformation, such as in the case of polymorphism, would lead to changes in these chemical shifts, making solid-state NMR a valuable tool for identifying and distinguishing between different crystalline forms. As an example, studies on co-crystals of benzoic acid have shown that the carboxylic acid group produces distinct peaks, indicating that the asymmetric unit contains multiple unique molecules. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the dichlorinated benzene ring substituted with two carboxyl groups.

Electronic Transitions and Aromatic Chromophore Analysis

The UV-Vis absorption spectrum of this compound is governed by electronic transitions involving the π-electrons of the aromatic system and the non-bonding (n) electrons of the carboxylic acid groups. The primary transitions expected to occur are:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. The benzene ring and the carbonyl (C=O) double bonds of the carboxylic acid groups form a conjugated system. shimadzu.com.sg This conjugation lowers the energy gap for the transition, typically resulting in strong absorption bands in the UV region. The presence of electron-withdrawing chlorine and carboxylic acid substituents on the benzene ring can shift the position and intensity of these absorption maxima. shimadzu.com.sg

n → π* Transitions: These transitions involve the promotion of a non-bonding electron, primarily from the oxygen atoms of the carbonyl groups, to an anti-bonding π* orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower intensity compared to π → π* transitions.

Interactive Table: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Molecular Region | Expected Intensity |

| π → π | Bonding π to Anti-bonding π | Aromatic Ring, C=O | High |

| n → π | Non-bonding (O) to Anti-bonding π | Carboxylic Acid (C=O) | Low |

Solvatochromic Effects and Environmental Sensing

Solvatochromism refers to the change in a substance's color or spectral properties when dissolved in different solvents. wikipedia.org This effect arises from differential solvation of the molecule's ground and excited electronic states. The polarity and hydrogen-bonding capability of the solvent are key factors that influence the energy of these states and thus the absorption wavelength. wikipedia.org

For this compound, the two polar carboxylic acid groups are capable of forming strong hydrogen bonds with protic solvents (like water or alcohols) and engaging in dipole-dipole interactions with aprotic polar solvents (like DMSO or acetonitrile). qu.edu.qaresearchgate.net

In non-polar solvents: The molecule exists in a less stabilized state.

In polar, protic solvents: The solvent molecules can form hydrogen bonds with the carboxylic acid groups. If the excited state is more polar than the ground state, polar solvents will stabilize it more, leading to a red shift (bathochromic shift) in the absorption maximum. Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) may be observed.

While specific studies on this compound as an environmental sensor are not documented, its potential solvatochromic properties could theoretically be exploited. Changes in the local environment's polarity or hydrogen-bonding capacity could be detected as a measurable shift in its UV-Vis spectrum, forming the basis for a sensor application. wikipedia.org

X-ray Crystallography

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. It provides precise coordinates of atoms in three-dimensional space, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Precise Molecular and Supramolecular Structure Determination

From single-crystal X-ray diffraction, one would determine the precise intramolecular geometry. Key parameters would include:

C-C bond lengths within the aromatic ring.

C-Cl, C-H, and C-COOH bond lengths.

Bond angles within the ring and the carboxylic acid groups.

The dihedral angles describing the orientation of the two carboxylic acid groups relative to the plane of the benzene ring. In the dibromo- analogue, these dihedral angles are 37.8° and 36.4°. nih.gov

Supramolecular analysis would focus on the intermolecular interactions that build the crystal lattice. For this compound, the dominant interaction is expected to be hydrogen bonding between the carboxylic acid groups. Typically, carboxylic acids form centrosymmetric dimers via strong O-H···O hydrogen bonds. These dimers can then be further linked into chains, sheets, or three-dimensional networks. In the case of 4,6-dibromoisophthalic acid monohydrate, O-H···O hydrogen bonds link the acid and water molecules into a two-dimensional network. nih.gov

Interactive Table: Representative Crystallographic Data for 4,6-Dibromoisophthalic Acid Monohydrate nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8740 |

| b (Å) | 17.366 |

| c (Å) | 15.710 |

| β (°) | 90.91 |

| Dihedral Angle (Ring to COOH 1) | 37.8° |

| Dihedral Angle (Ring to COOH 2) | 36.4° |

Polymorphism Analysis and Crystal Packing Features

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have distinct physical properties. For a molecule like this compound, polymorphism could arise from variations in:

Hydrogen Bonding Patterns: The carboxylic acid groups could form different hydrogen-bonding motifs (e.g., dimers vs. catemers), leading to different crystal structures.

Molecular Conformation: Rotation around the C-COOH single bonds can lead to different molecular conformations (conformational polymorphism), which may pack in energetically favorable, distinct ways.

The identification and characterization of potential polymorphs would be accomplished by growing crystals under different conditions (e.g., different solvents, temperatures, or evaporation rates) and analyzing the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR. Each polymorph would exhibit a unique XRPD pattern and distinct spectroscopic signature. While no polymorphs of this compound have been specifically reported in the reviewed literature, the potential for their existence is significant given the molecule's functional groups and conformational flexibility.

Powder X-ray Diffraction for Bulk Crystalline Phases

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique employed to characterize the crystalline nature of bulk materials. This method provides crucial information regarding the phase purity, crystal structure, and unit cell dimensions of a compound. In the context of this compound and its derivatives, PXRD is instrumental in confirming the formation of the desired crystalline phase and ensuring the absence of polymorphic impurities or amorphous content, which is vital for consistent material properties and performance in various applications.

The diffraction pattern is generated by the constructive interference of monochromatic X-rays scattered by the electron clouds of atoms arranged in a periodic lattice. The resulting pattern is a fingerprint of the crystalline solid, with the positions of the diffraction peaks (in terms of the diffraction angle, 2θ) corresponding to the interplanar spacings (d-values) of the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ). The intensities of these peaks are related to the arrangement of atoms within the unit cell.

The characterization of derivatives and coordination polymers of isophthalic acids often involves PXRD to confirm the bulk purity of the synthesized materials by comparing the experimental pattern with a pattern simulated from single-crystal X-ray diffraction data. This comparison is critical to ensure that the single crystal chosen for structure determination is representative of the bulk sample.

For a hypothetical PXRD analysis of a pure crystalline sample of this compound, a data table would typically be generated, detailing the observed 2θ angles, the corresponding d-spacings, and the relative intensities of the diffraction peaks. Such a table would be invaluable for quality control and for tracking any phase transformations the material might undergo under different conditions, such as changes in temperature or humidity.

Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| Data Not Available | Data Not Available | Data Not Available |

This table is presented as a template for the type of data that would be obtained from a PXRD analysis. The actual values for this compound are not currently available based on the conducted research.

The absence of published PXRD data for this compound highlights an opportunity for further research to fully characterize this compound. Future studies involving the synthesis of high-purity crystalline this compound followed by PXRD analysis would be beneficial to the scientific community, providing a standard reference pattern for this compound.

V. Supramolecular Chemistry and Crystal Engineering Involving 4,6 Dichloroisophthalic Acid

Design Principles for Self-Assembled Architectures

The design of crystalline materials using DCIPA is predicated on the principles of molecular recognition and the hierarchical nature of intermolecular interactions. The primary carboxylic acid functional groups are the main drivers of assembly, while the secondary chlorine substituents provide an additional layer of control, enabling fine-tuning of the resulting supramolecular structures.

A cornerstone of crystal engineering is the use of reliable and predictable intermolecular interactions known as supramolecular synthons. mdpi.com Carboxylic acids are particularly valued for their tendency to form highly stable centrosymmetric dimers through a pair of O—H···O hydrogen bonds. This interaction creates a characteristic R²₂(8) ring motif, which is one of the most robust and frequently observed homosynthons in organic crystal structures. mdpi.comnih.gov

In the case of 4,6-Dichloroisophthalic acid, the two carboxylic acid groups can engage in this dimerization. This robust carboxyl···carboxyl homosynthon acts as a primary organizing force, linking DCIPA molecules into one-dimensional tapes or discrete dimeric units that serve as the foundation for more complex crystal lattices. mdpi.com The reliability of this synthon makes it a primary design element when predicting the packing arrangements of DCIPA in its pure form or in competition with other interactions in multicomponent systems. nih.gov

Beyond the dominant carboxylic acid dimerization, the chlorine atoms of DCIPA play a crucial role in the architecture of its supramolecular assemblies through halogen bonding and other weak interactions. A halogen bond is a highly directional, electrostatically driven non-covalent interaction between an area of positive electrostatic potential on a halogen atom (termed a σ-hole) and a negative site, such as a lone pair on a Lewis base or the π-electrons of an aromatic system. rsc.orgresearchgate.net

Table 1: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Donor Group | Acceptor Group | Typical Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Forms primary dimeric synthons (R²₂(8) motif) |

| Halogen Bond | Aryl C-Cl (σ-hole) | Carbonyl Oxygen (C=O), Other Halogens (Cl), π-systems | Directs inter-dimer or inter-tape packing; provides lateral stability |

| π-π Stacking | Dichlorophenyl ring | Dichlorophenyl ring | Contributes to the stabilization of layered structures |

| C-H···O/Cl | Aryl C-H | Carbonyl Oxygen (C=O), Chlorine atom | Provides additional stabilization to the crystal lattice |

These secondary interactions are critical for steering the assembly towards specific architectures and are a key tool in designing materials with desired topologies and properties.

Cocrystallization and Multicomponent Solid Formation with DCIPA

Cocrystallization has emerged as a powerful strategy to modify the physicochemical properties of solid materials without altering the covalent structure of the constituent molecules. nih.gov DCIPA is an excellent candidate for a cocrystal former due to its capacity to form robust hydrogen bonds via its carboxylic acid groups.

The design of cocrystals involving DCIPA primarily relies on the supramolecular synthon approach, where DCIPA's carboxylic acid groups are directed to form predictable hydrogen bonds with complementary functional groups on a coformer molecule. nih.gov This often involves breaking the carboxylic acid homodimer synthon in favor of forming a more stable supramolecular heterosynthon. nih.govnih.gov For example, pairing DCIPA with molecules containing pyridine (B92270) or amide functionalities can lead to the formation of highly reliable acid-pyridine or acid-amide heterosynthons. nih.govul.ie

Common synthetic strategies for preparing DCIPA cocrystals include:

Solution Crystallization: Co-dissolving DCIPA and a stoichiometric amount of a coformer in a suitable solvent, followed by slow evaporation, cooling, or vapor diffusion to promote the growth of high-quality single crystals.

Grinding: Both neat (dry) and liquid-assisted grinding (LAG) are solid-state methods where mechanical energy is used to initiate cocrystal formation. These methods are often rapid and can sometimes yield forms not accessible from solution. nih.gov

Antisolvent Addition: This precipitation method involves dissolving the components in a good solvent and then adding a miscible "antisolvent" in which the cocrystal has low solubility, inducing rapid crystallization. nih.govnih.gov

The selection of a coformer is guided by hydrogen bond rules and, increasingly, by predictive models based on pKa differences between the acid (DCIPA) and the basic coformer. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and the pharmaceutical industry. researchgate.net Each polymorph can exhibit different physical properties. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. researchgate.net

For DCIPA and its cocrystals, controlling these phenomena is essential for reproducibility. The formation of different polymorphs can be influenced by kinetic and thermodynamic factors during crystallization, such as solvent choice, temperature, and saturation rate. The inclusion of solvent molecules (pseudopolymorphism) can significantly alter the supramolecular assembly by forming alternative hydrogen-bonding networks. mdpi.com For instance, a water molecule can insert itself into a carboxylic acid dimer, disrupting the homosynthon to form a heterosynthon involving the solvent. mdpi.com The formation of a monohydrate with the related compound 4,6-dibromo-isophthalic acid highlights the propensity of this molecular scaffold to form pseudopolymorphs. nih.gov Careful screening of crystallization conditions is therefore necessary to isolate and characterize the desired solid form and prevent unwanted phase transformations.

Construction of Host-Guest Systems and Molecular Recognition Assemblies

The defined geometry and multiple interaction sites of DCIPA make it a suitable building block (or "linker") for the construction of porous crystalline materials, such as metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs), which can function as host-guest systems. In these structures, the DCIPA molecules assemble to form a robust, porous framework, creating channels or cavities that can accommodate smaller "guest" molecules. ias.ac.in

The design of such systems relies on the principles of molecular recognition, where the host framework is engineered to have specific size, shape, and chemical complementarity to a target guest molecule. nih.govrsc.org The interior of the pores created by the DCIPA framework can be decorated with the chlorine atoms and the carboxylic acid groups, which can then establish specific non-covalent interactions (e.g., halogen bonds, hydrogen bonds) with the encapsulated guest. This allows the host framework to selectively bind and recognize specific molecules. rsc.orgrsc.org The synthesis of such host-guest assemblies typically involves cocrystallization of the framework components in the presence of a guest molecule that can act as a template, around which the host framework assembles.

Engineering of Solid-State Properties through Supramolecular Interactions

The strategic engineering of solid-state properties of crystalline materials, such as solubility, stability, and mechanical characteristics, is a cornerstone of crystal engineering. This is achieved through the controlled assembly of molecules via non-covalent interactions, primarily hydrogen bonding, to form predictable supramolecular synthons. In the case of this compound, its molecular structure, featuring two carboxylic acid groups and two chlorine atoms on a benzene (B151609) ring, provides a versatile platform for forming a variety of supramolecular assemblies.

The carboxylic acid moieties are potent hydrogen bond donors and acceptors, capable of forming robust and directional interactions. These interactions are fundamental to creating co-crystals, where this compound is combined with other molecular components (co-formers) in a single crystal lattice. The selection of co-formers with complementary functional groups, such as pyridines, amides, or other carboxylic acids, allows for the systematic modification of the crystal packing and, consequently, the material's bulk properties.

While specific research on the engineering of solid-state properties of this compound through co-crystallization is not extensively documented in the reviewed literature, the principles of supramolecular chemistry allow for predictions of its behavior. The chlorine substituents on the isophthalic acid backbone can participate in weaker halogen bonding interactions, further influencing the crystal packing and stability of the resulting supramolecular structures.

The formation of co-crystals can lead to significant changes in the physicochemical properties of the parent compound. For instance, by disrupting the crystal lattice of the pure acid through the introduction of a co-former, it is often possible to enhance the solubility and dissolution rate. The stability of the resulting co-crystals, including their melting points and hygroscopicity, can also be tuned by the choice of the co-former and the resulting hydrogen bonding network.

Detailed research findings on specific co-crystals of this compound are necessary to provide concrete data on the modification of its solid-state properties. Such studies would typically involve single-crystal X-ray diffraction to elucidate the three-dimensional arrangement of molecules and the specific hydrogen and halogen bonding motifs. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide data on melting points and thermal stability, while solubility studies would quantify the impact of co-crystallization on this critical property.

Although direct experimental data for this compound is limited in the provided search results, the study of analogous compounds such as 4,6-dibromoisophthalic acid monohydrate offers insights. In the crystal structure of its dibromo analog, O—H⋯O hydrogen bonds link the molecules into a two-dimensional network, demonstrating the strong tendency of these halogenated isophthalic acids to form extended hydrogen-bonded structures nih.gov.

Vi. Coordination Chemistry and Metal Organic Frameworks Mofs Derived from 4,6 Dichloroisophthalic Acid

DCIPA as a Polytopic Ligand for Metal Centers

4,6-Dichloroisophthalic acid is a polytopic ligand, meaning it possesses multiple coordination sites. The two carboxylate groups at the 1- and 3-positions of the benzene (B151609) ring can bind to metal centers, enabling the formation of extended one-, two-, or three-dimensional structures.

The carboxylate groups of isophthalic acid derivatives can adopt various coordination modes when binding to metal ions. These include monodentate, bidentate (chelating or bridging), and more complex bridging modes. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of other coordinating ligands. For substituted isophthalates, the electronic and steric properties of the substituents can also play a crucial role in determining the preferred coordination geometry.

While no specific studies detail the coordination modes of DCIPA, research on other 5-substituted isophthalates demonstrates that the carboxylate groups can bridge metal centers to form dinuclear or polynuclear secondary building units (SBUs). These SBUs then act as nodes in the resulting MOF structure. It is reasonable to expect that DCIPA would exhibit a similar range of coordination behaviors.

The chloro substituents at the 4- and 6-positions of the isophthalic acid ring are expected to have a significant impact on the coordination behavior of the DCIPA ligand. These influences can be categorized as follows:

Electronic Effects: The electron-withdrawing nature of the chlorine atoms can decrease the basicity of the carboxylate groups. This may affect the strength of the metal-carboxylate bonds and could influence the kinetics and thermodynamics of MOF formation.

Steric Effects: The presence of the chlorine atoms introduces steric bulk around the carboxylate groups. This steric hindrance can influence the coordination geometry around the metal center and may favor the formation of certain framework topologies over others.

Weak Interactions: Halogen atoms can participate in non-covalent interactions, such as halogen bonding and C-H···Cl hydrogen bonds. These interactions can play a role in directing the self-assembly process and stabilizing the final crystal structure, potentially leading to unique network topologies.

Studies on other halogenated organic linkers have shown that these substituents can direct the formation of specific framework architectures and influence the porosity and stability of the resulting MOFs.

Synthesis and Structural Diversity of DCIPA-Based MOFs

The synthesis of MOFs typically involves the reaction of a metal salt with an organic linker in a suitable solvent under controlled conditions. The structural diversity of the resulting frameworks is a hallmark of MOF chemistry.

Hydrothermal and solvothermal methods are the most common techniques used for the synthesis of MOFs. These methods involve heating the reaction mixture in a sealed vessel, which allows for the crystallization of the product over a period of hours to days. The choice of solvent, temperature, reaction time, and the metal-to-ligand ratio are critical parameters that can be tuned to control the outcome of the synthesis.

While no specific hydrothermal or solvothermal conditions for the synthesis of DCIPA-based MOFs are documented in the available literature, general principles of MOF synthesis would apply. A systematic exploration of these parameters would be necessary to identify the optimal conditions for the formation of crystalline DCIPA-based frameworks.

The dimensionality of a coordination polymer refers to the way the metal-ligand units are connected in space. This can range from discrete molecules (0D) to chains (1D), layers (2D), and fully connected networks (3D). The topology of a MOF describes the underlying connectivity of the network, abstracting the specific chemical details to a simplified net.

The dimensionality and topology of MOFs derived from substituted isophthalates are known to be highly dependent on the nature and position of the substituents. For instance, different substituents can lead to frameworks with varying dimensionalities and topologies even when the same metal ion and reaction conditions are used. It is therefore highly probable that DCIPA could give rise to a variety of framework structures with different dimensionalities and topologies, which would require experimental investigation to be determined.

Functionalization and Application-Oriented Design of DCIPA-MOFs

A key advantage of MOFs is the ability to functionalize them for specific applications. This can be achieved by pre-designing the organic linker with desired functional groups or by post-synthetic modification of the framework.

Given the lack of synthesized DCIPA-based MOFs, there is no information available on their functionalization or application-oriented design. However, the presence of the chloro substituents on the DCIPA ligand could potentially be exploited for post-synthetic modification reactions, allowing for the introduction of other functional groups to tailor the properties of the material for applications in areas such as gas storage, separation, catalysis, and sensing.

Porosity and Gas Adsorption Characteristics

No specific data is available for MOFs based on this compound.

Generally, the porosity of a MOF is determined by its crystal structure, which is dictated by the coordination geometry of the metal ions and the length and connectivity of the organic linker. For a hypothetical DCIPA-based MOF, one would expect the chlorine atoms to influence the framework's properties. The electron-withdrawing nature of chlorine atoms could affect the electronic environment of the pores and potentially enhance interactions with certain gas molecules.

Key porosity and gas adsorption metrics that would be investigated for such a MOF include:

Brunauer-Emmett-Teller (BET) Surface Area: A measure of the total surface area available for gas adsorption.

Pore Volume and Size Distribution: Critical parameters that determine which molecules can enter the pores and how much can be stored.

Gas Uptake Capacity: The amount of a specific gas (e.g., CO₂, CH₄, H₂) that the material can store under given pressure and temperature conditions.

Adsorption Selectivity: The preferential adsorption of one gas over another from a mixture, a key property for gas separation applications.

Isosteric Heat of Adsorption (Qst): A thermodynamic quantity that indicates the strength of the interaction between the gas molecules and the MOF framework.

Catalytic Properties within MOF Frameworks

No specific data is available for MOFs based on this compound.

The catalytic activity of MOFs can arise from several features:

Open Metal Sites: Unsaturated metal centers within the MOF structure can act as Lewis acid catalytic sites.

Functionalized Linkers: The organic linker itself can be functionalized with catalytically active groups. In a DCIPA-based MOF, the chloro-substituents are not typically catalytic themselves but could serve as handles for introducing other functionalities via post-synthetic modification.

Guest Encapsulation: The pores of the MOF can encapsulate catalytically active guest species.

Post-Synthetic Modification of DCIPA-Containing MOFs

No specific data is available for MOFs based on this compound.

Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into a pre-existing MOF structure without altering the framework itself rsc.orgnih.govcapes.gov.br. For a hypothetical MOF containing the this compound linker, the aryl C-Cl bonds would be the primary targets for PSM.

Aryl chlorides are generally less reactive than aryl bromides or iodides in common cross-coupling reactions. However, under specific conditions, reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination could potentially be employed to replace the chlorine atoms with other functional groups. Successful PSM could:

Tune the hydrophilicity or hydrophobicity of the pores.

Introduce catalytic sites.

Enhance selectivity for specific molecular recognition or separation.

The feasibility of such modifications would depend heavily on the stability of the MOF's coordination bonds under the required reaction conditions. The steric accessibility of the C-Cl bonds within the MOF's porous structure would also be a critical factor in the success of any PSM strategy.

Vii. Polymer Science Applications of 4,6 Dichloroisophthalic Acid As a Monomer

Condensation Polymerization Reactions

Condensation polymerization is a primary method for incorporating DCIPA into polymer backbones, typically through reactions with diols or diamines to form polyesters and polyamides, respectively.

The synthesis of polyesters from DCIPA involves its reaction with a diol, leading to the formation of ester linkages and the elimination of a small molecule, such as water. Similarly, polyamides are formed through the reaction of DCIPA with a diamine, creating amide bonds. The general reactions can be represented as follows:

Polyester (B1180765) Synthesis: n (HOOC-Ar(Cl)₂-COOH) + n (HO-R-OH) → [-OC-Ar(Cl)₂-COO-R-O-]n + 2n H₂O (where Ar(Cl)₂ represents the dichlorinated benzene (B151609) ring of DCIPA and R is an organic group from the diol)

Polyamide Synthesis: n (HOOC-Ar(Cl)₂-COOH) + n (H₂N-R-NH₂) → [-OC-Ar(Cl)₂-CONH-R-NH-]n + 2n H₂O (where R is an organic group from the diamine)

The choice of the comonomer (diol or diamine) allows for the fine-tuning of the properties of the resulting polymer.

The incorporation of the rigid, chlorinated aromatic structure of DCIPA into polymer backbones can significantly enhance the thermal stability, chemical resistance, and mechanical strength of the resulting materials. These high-performance polymers are sought after for applications in demanding environments, such as in the aerospace, automotive, and electronics industries. The presence of chlorine atoms can also impart flame-retardant properties to the polymers.

Design and Synthesis of Specialty Polymers

The unique structure of DCIPA makes it a valuable monomer for the design and synthesis of specialty polymers with specific, tunable properties.

The chlorine atoms in DCIPA-based polymers offer several advantages. They can increase the polymer's glass transition temperature (Tg) and improve its resistance to solvents and chemicals. Furthermore, the electronic effects of the chlorine atoms can influence the reactivity of the polymer and its interaction with other substances. By selecting appropriate comonomers and controlling the polymerization conditions, the properties of these halogenated aromatic polymers can be precisely tuned.

Below is a hypothetical data table illustrating how the properties of a polyester could be tuned by varying the diol comonomer reacted with DCIPA.

| Diol Comonomer | Resulting Polyester | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) |